molecular formula C6H5IOS B1329682 2-Acetyl-5-iodothiophene CAS No. 30955-94-3

2-Acetyl-5-iodothiophene

Cat. No.: B1329682
CAS No.: 30955-94-3
M. Wt: 252.07 g/mol
InChI Key: XBUCSKKBSJSRLJ-UHFFFAOYSA-N
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Description

2-Acetyl-5-iodothiophene is a useful research compound. Its molecular formula is C6H5IOS and its molecular weight is 252.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80387. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Molecular Structure : Research has shown methods for synthesizing compounds related to 2-Acetyl-5-iodothiophene. For example, 2-Iodo-5-nitrothiophene was synthesized by nitration of iodothiophene, showing a nearly planar molecular structure with adjacent molecules linked through weak interactions, forming chains (Xu et al., 2010).

Photoinduced Reactions and Polymerization

  • Photochemical Properties : Studies on the photoinduced reaction of similar compounds, such as 2-iodothiophene, reveal insights into their photochemical behavior and the potential for various applications, including the formation of thiophene and iodine as photoproducts (Herrera et al., 2011).
  • Plasma Polymerization : The plasma polymerization of 2-iodothiophene has been examined, highlighting how the stoichiometry and monomer fragmentation depend on electrical discharge power, indicating potential applications in materials science (Ryan et al., 1996).

Synthesis of Derivatives and Complex Compounds

  • Derivative Synthesis : Research includes synthesizing various derivatives and complex compounds from thiophene-based molecules, suggesting the versatility of these compounds in chemical synthesis. For instance, 3-iodothiophenes have been synthesized from thiobutenynes, demonstrating the potential for creating a range of thiophene derivatives (Santana et al., 2014).

Potential in Pharmaceutical Applications

  • Radioiodinated Derivatives for Brain Imaging : Studies on radioiodinated thiophene derivatives, such as 2-(2(RS)-aminopropyl)-5-iodothiophenes, show promise in cerebral perfusion imaging, indicating potential applications in medical diagnostics (Goodman et al., 1992).

Electron Correlation and Spectroscopy Studies

  • Electron Correlation and Valence Shell Studies : Investigations into the valence shell photoelectron spectrum of iodothiophenes highlight the significance of electron correlation and relativistic effects, which can be crucial for understanding the electronic structure of similar compounds (Trofimov et al., 2002).

Safety and Hazards

2-Acetyl-5-iodothiophene is classified as a skin irritant (Category 2), eye irritant (Category 2A), respiratory sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(5-iodothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUCSKKBSJSRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184936
Record name NSC 80387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30955-94-3
Record name NSC 80387
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030955943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30955-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 80387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-5-iodothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-acetyl-5-iodothiophene in the synthesis of bithiophene derivatives?

A: this compound acts as a key building block in the photochemical synthesis of halogenobithienyl ketones []. When exposed to light, it undergoes a photochemical coupling reaction with halogenated thiophenes. This process forms a new carbon-carbon bond, leading to the creation of diverse bithiophene structures. These newly formed bithiophene derivatives are of significant interest due to their potential as singlet oxygen photosensitizers, suggesting possible bioactivity [].

Q2: Why is the photochemical synthesis of bithiophene derivatives significant?

A: Bithiophene structures are found in various natural products, some exhibiting valuable biological activities []. The development of efficient synthetic methods for these compounds is crucial for exploring their potential applications, including pharmaceutical development and material science. The photochemical approach described in the research offers a novel and potentially advantageous route to these compounds compared to traditional synthetic strategies. This methodology uses light as a reagent, potentially leading to milder reaction conditions and reducing the reliance on harsh chemicals, thus aligning with green chemistry principles.

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